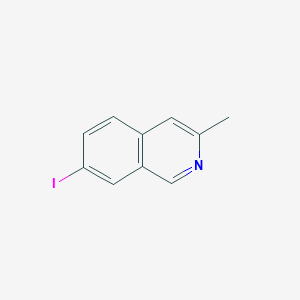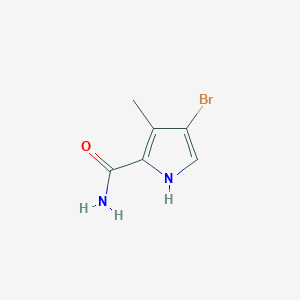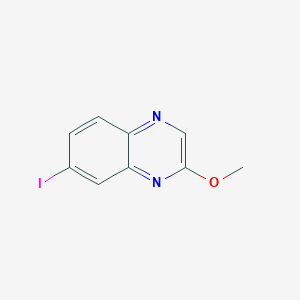![molecular formula C11H13NO B13668601 6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13668601.png)
6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a seven-membered ring containing nitrogen and oxygen atoms, which imparts unique chemical properties. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of an ethynylaniline derivative through Sonogashira coupling.
Pseudo-Intramolecular Hydrohalogenation: This step involves the hydrohalogenation of the ethynylaniline derivative in a syn-selective manner, forming a haloalkene intermediate.
Ring Construction: The dibenzazepine ring is constructed via Buchwald–Hartwig coupling.
Final Arylation: The final step involves arylation at the 10-position using Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Dibenz[b,f]azepine, 10,11-dihydro-: This compound shares a similar benzazepine structure but differs in the position and type of substituents.
5H-Dibenz[b,e]azepine, 6,11-dihydro-: Another similar compound with variations in the ring structure and substituents.
Uniqueness
6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is unique due to its specific substitution pattern and the presence of a methyl group at the 6-position. This structural feature may impart distinct chemical and biological properties compared to other benzazepine derivatives.
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
6-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H13NO/c1-8-4-2-5-9-11(8)10(13)6-3-7-12-9/h2,4-5,12H,3,6-7H2,1H3 |
Clé InChI |
OXJVVBGDUPETFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=O)CCCNC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B13668581.png)

![7-Chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13668605.png)
![Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane](/img/structure/B13668608.png)
